molecular formula C9H6O3S B15353852 3-Hydroxy-1-benzothiophene-6-carboxylic acid

3-Hydroxy-1-benzothiophene-6-carboxylic acid

Cat. No.: B15353852
M. Wt: 194.21 g/mol
InChI Key: IYTDRKPQWIJJBY-UHFFFAOYSA-N
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Description

3-Hydroxy-1-benzothiophene-6-carboxylic acid is a heterocyclic aromatic organic compound that contains a benzothiophene ring system with a hydroxyl group at the 3-position and a carboxylic acid group at the 6-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzothiophene derivatives as starting materials.

  • Oxidation and Hydroxylation:

  • Carboxylation: The carboxylic acid group at the 6-position can be introduced through carboxylation reactions using reagents like carbon monoxide (CO) in the presence of a catalyst.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives such as 3,6-dihydroxy-1-benzothiophene-6-carboxylic acid.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions at the benzothiophene ring can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂).

  • Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: Halogenating agents like bromine (Br₂), iodine (I₂).

Major Products Formed:

  • Oxidation Products: 3,6-dihydroxy-1-benzothiophene-6-carboxylic acid.

  • Reduction Products: 3-Hydroxy-1-benzothiophene-6-hydroxymethyl.

  • Substitution Products: Various halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-1-benzothiophene-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 1-Benzothiophene-3-carboxylic acid: Similar structure but lacks the hydroxyl group at the 3-position.

  • 2-Hydroxy-1-benzothiophene-6-carboxylic acid: Similar structure but with the hydroxyl group at the 2-position.

  • 3-Hydroxy-1-benzothiophene-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

Uniqueness: 3-Hydroxy-1-benzothiophene-6-carboxylic acid is unique due to the specific positioning of its hydroxyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity.

This compound continues to be a subject of interest in various scientific fields, and ongoing research may uncover new applications and insights into its properties and mechanisms.

Properties

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

3-hydroxy-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C9H6O3S/c10-7-4-13-8-3-5(9(11)12)1-2-6(7)8/h1-4,10H,(H,11,12)

InChI Key

IYTDRKPQWIJJBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC=C2O

Origin of Product

United States

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